molecular formula C24H20ClN5O2S B2456970 N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-19-8

N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2456970
CAS No.: 872197-19-8
M. Wt: 477.97
InChI Key: JPTPIPRFGOCNBM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the fused ring system and the various functional groups. Techniques like NMR and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, the sulfonyl group could undergo substitution or elimination reactions, and the chlorobenzyl group could undergo nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the amine and sulfonyl groups would likely make it polar and potentially soluble in water .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that can be related to a broader category of [1,2,4]triazoloquinazolinium derivatives. Such compounds have been synthesized through specific reactions, such as treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC), followed by investigations into their crystal and molecular structures via X-ray crystallography. This kind of synthesis offers insights into the potential chemical behaviors and applications of similar compounds in various scientific fields, including pharmaceuticals and material sciences (Crabb et al., 1999).

Biological Activity and Potential Therapeutic Uses

Compounds with structures related to this compound have been studied for their biological activities. For instance, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, a class of compounds with a similar triazoloquinazolinone core, have shown significant H(1)-antihistaminic activity, indicating potential therapeutic applications in treating allergic reactions and possibly other histamine-mediated conditions (Alagarsamy et al., 2008).

Advanced Synthesis Techniques

Research into the synthesis of [1,2,4]triazolo/benzimidazolo quinazolinone derivatives, which share a similar structural framework with this compound, has led to the development of efficient, one-pot synthesis techniques. These methods involve the condensation of specific amines with other chemicals in the presence of green catalysts, showcasing advancements in synthetic chemistry that could be applied to the synthesis and modification of this compound for various applications (Heravi et al., 2010).

Potential Agricultural and Herbicidal Applications

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related to this compound, have been prepared and found to possess excellent herbicidal activity. This suggests potential applications in agriculture, where compounds of this nature could be developed into new herbicides that control a broad spectrum of vegetation at low application rates (Moran, 2003).

Mechanism of Action

Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s intended to be a drug, studies could be done to determine its efficacy, safety, and mechanism of action .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-15-7-12-21(16(2)13-15)33(31,32)24-23-27-22(26-14-17-8-10-18(25)11-9-17)19-5-3-4-6-20(19)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTPIPRFGOCNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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